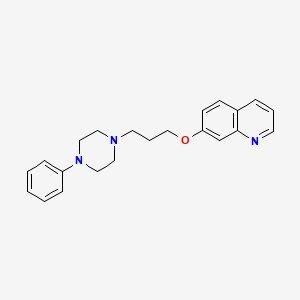
Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core with a 3-(4-phenyl-1-piperazinyl)propoxy substituent, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of the Propoxy Group: The propoxy group can be introduced through nucleophilic substitution reactions. For example, 7-hydroxyquinoline can be reacted with 3-bromopropylamine to form 7-(3-aminopropoxy)quinoline.
Attachment of the Piperazine Moiety: The final step involves the reaction of 7-(3-aminopropoxy)quinoline with 4-phenylpiperazine under basic conditions to yield Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)-.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the quinoline ring or the piperazine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives and piperazine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and antiparasitic activities.
Medicine: Explored for its potential as a neuroleptic agent, with studies showing its ability to modulate neurotransmitter systems and exhibit antipsychotic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound can interact with dopamine and serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways.
Enzyme Inhibition: It may inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial activity.
Receptor Binding: The piperazine moiety can bind to specific receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- can be compared with other quinoline derivatives and piperazine-containing compounds:
Similar Compounds: 4-(4-phenyl-1-piperazinyl)quinoline, 7-(3-(4-methyl-1-piperazinyl)propoxy)quinoline, and 7-(3-(4-benzyl-1-piperazinyl)propoxy)quinoline.
Uniqueness: The presence of the 3-(4-phenyl-1-piperazinyl)propoxy group imparts unique biological activities and chemical reactivity, distinguishing it from other quinoline derivatives.
属性
CAS 编号 |
84344-70-7 |
|---|---|
分子式 |
C22H25N3O |
分子量 |
347.5 g/mol |
IUPAC 名称 |
7-[3-(4-phenylpiperazin-1-yl)propoxy]quinoline |
InChI |
InChI=1S/C22H25N3O/c1-2-7-20(8-3-1)25-15-13-24(14-16-25)12-5-17-26-21-10-9-19-6-4-11-23-22(19)18-21/h1-4,6-11,18H,5,12-17H2 |
InChI 键 |
HDCAHRZSDVOUAW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CC=N3)C=C2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



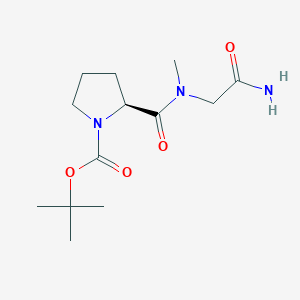
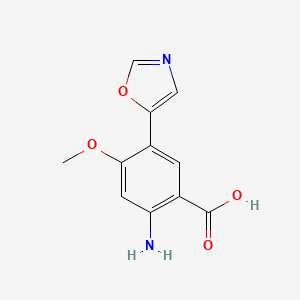

![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
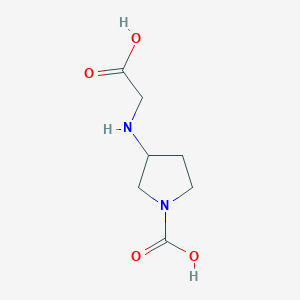
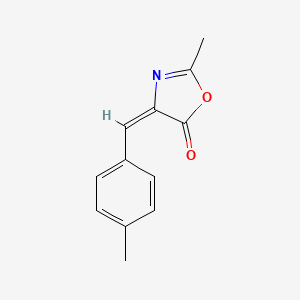
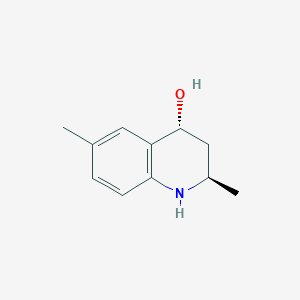

![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)
![4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline](/img/structure/B12893018.png)
![1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate](/img/structure/B12893034.png)

